

A Technical Guide to the Chemical Properties of Prenoxdiazine Hibenzate

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Compound of Interest

Compound Name: *Prenoxdiazine hibenzate*

Cat. No.: *B15191743*

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and pharmacological properties of **prenoxdiazine hibenzate**, a non-narcotic antitussive agent. The information is intended for a technical audience and focuses on the compound's core attributes, mechanism of action, and analytical methodologies.

Chemical and Physical Properties

Prenoxdiazine is a diphenylmethane derivative.^[1] It is most commonly available as a salt, such as **prenoxdiazine hibenzate** or hydrochloride. The hibenzate salt is formed with o-(p-hydroxybenzoyl)benzoic acid. Key quantitative data for prenoxdiazine and its common salts are summarized below.

Property	Prenoxdiazine (Base)	Prenoxdiazine Hibenstate	Prenoxdiazine Hydrochloride
IUPAC Name	3-(2,2-diphenylethyl)-5-(2-piperidin-1-ylethyl)-1,2,4-oxadiazole[2]	Not Available	3-(2,2-diphenylethyl)-5-(2-piperidin-1-ylethyl)-1,2,4-oxadiazole hydrochloride
CAS Number	47543-65-7[1][3]	Not Available	982-43-4[3]
Molecular Formula	C ₂₃ H ₂₇ N ₃ O[2][3][4]	C ₃₇ H ₃₇ N ₃ O ₅ [5]	C ₂₃ H ₂₇ N ₃ O.ClH[6]
Molecular Weight	361.49 g/mol [3][4]	603.7 g/mol	397.94 g/mol [6]
Predicted Water Solubility	0.02 mg/mL[1]	Not Available	Not Available
Predicted pKa (Strongest Basic)	8.49[1]	Not Available	Not Available
Predicted logP	4.65 - 5.08[1]	Not Available	Not Available

Mechanism of Action

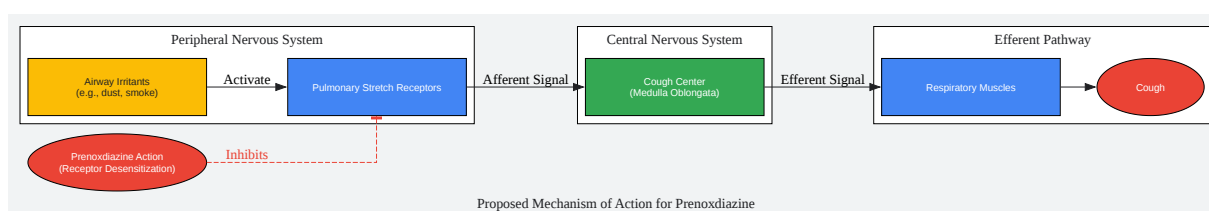
Prenoxdiazine is a peripherally acting cough suppressant that reduces the frequency and intensity of non-productive (dry) coughs.[7][8] Its primary mechanism involves the desensitization of pulmonary stretch receptors in the respiratory tract.[3][7] This action reduces afferent cough signals originating from the lungs.

Key aspects of its mechanism include:

- **Peripheral Action:** The predominant effect is on peripheral cough receptors, which distinguishes it from many centrally acting antitussives.[3][7]
- **Central Action:** Some studies suggest a potential secondary and milder action on the central cough center in the medulla oblongata.[7][8]

- **Local Anesthetic Properties:** The compound exhibits mild local anesthetic effects, which may help soothe irritated mucous membranes in the airways.[7][8]
- **Non-Opioid Pathway:** Importantly, prenoxdiazine does not act on opioid receptors, thus avoiding the side effects commonly associated with narcotic antitussives.[8]

The proposed signaling pathway for the cough reflex and the site of prenoxdiazine's intervention is illustrated below.



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Proposed Mechanism of Action for Prenoxdiazine

Pharmacokinetics

Prenoxdiazine is administered orally and absorbed from the gastrointestinal tract.[7][8] It is metabolized primarily in the liver and eliminated via both renal and hepatic pathways.[7] The effects of the medication typically last for about four hours.[9]

Experimental Protocols

The quantification and stability testing of prenoxdiazine in bulk and pharmaceutical forms are commonly performed using high-performance liquid chromatography (HPLC). The following protocol is a synthesis of methodologies reported in the literature for the analysis of prenoxdiazine hydrochloride.[10][11]

Objective: To determine the concentration of Prenoxdiazine HCl in a sample using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

A. Instrumentation and Materials

- HPLC System: A system equipped with a UV detector, such as a Shimadzu LC-20AT.[11]
- Column: Hemochrom C8 (250 mm x 4.6 mm, 5 μ m particle size).[10][11]
- Solvents: Acetonitrile (ACN) and Methanol (HPLC grade), Purified Water.
- Sample: Prenoxdiazine HCl bulk drug or pharmaceutical formulation.

B. Chromatographic Conditions

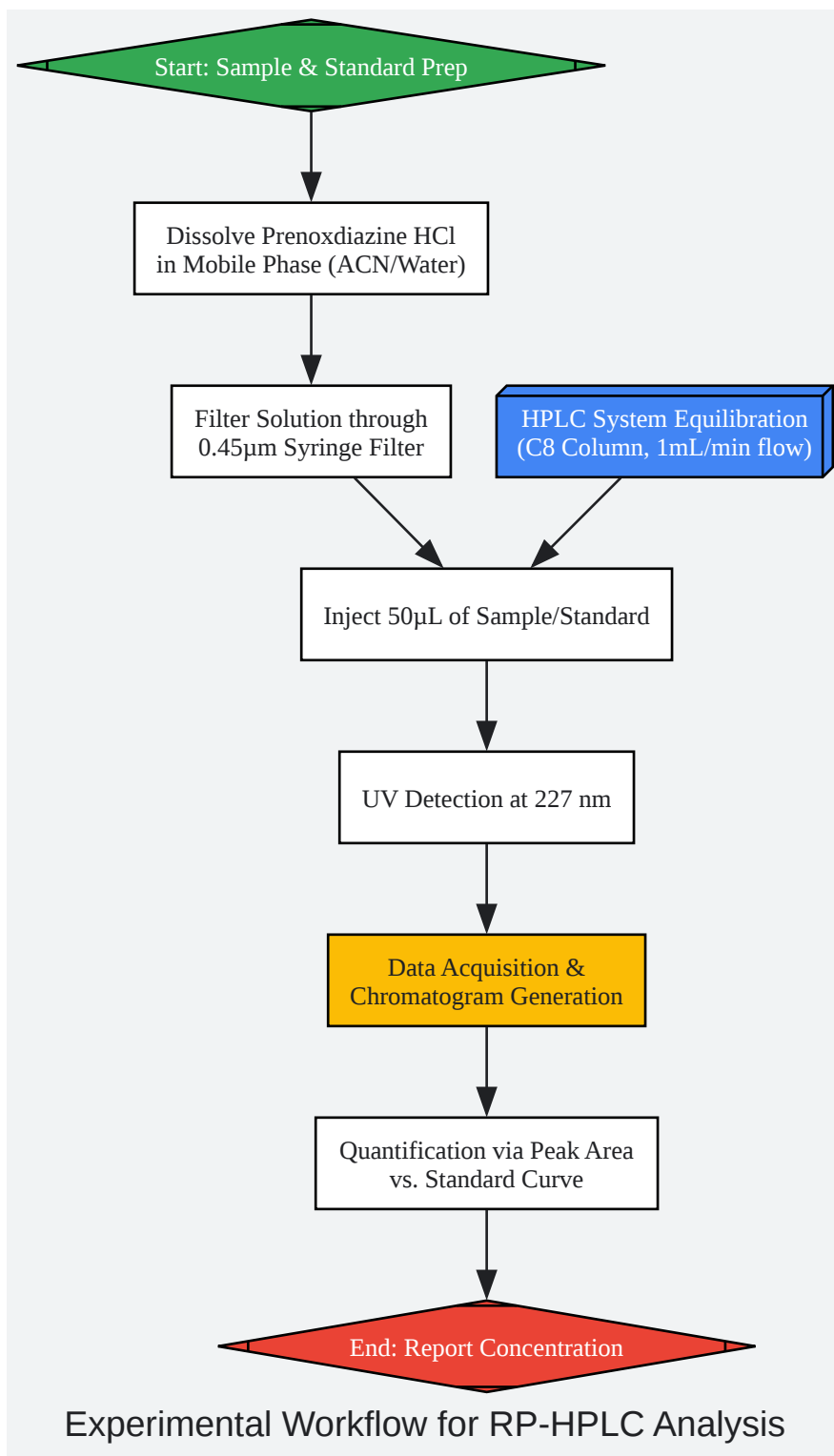
- Mobile Phase: A mixture of Acetonitrile and Water (e.g., 50:50 v/v).[10] The mobile phase should be filtered and degassed before use.
- Flow Rate: 1.0 mL/minute.[10]
- Column Temperature: Ambient (e.g., 18-22 $^{\circ}$ C).[10]
- Detection Wavelength: 227 nm.[10]
- Injection Volume: 50 μ L.[10]
- Run Time: Approximately 10-15 minutes (retention time reported around 2.9 minutes).[11]

C. Procedure

- Standard Solution Preparation: Prepare a stock solution of Prenoxdiazine HCl in the mobile phase. Create a series of calibration standards (e.g., 40-120 μ g/mL) through serial dilution of the stock solution.[10]
- Sample Preparation: Accurately weigh and dissolve the sample (bulk drug or powdered tablets) in the mobile phase to achieve a theoretical concentration within the calibration range. Sonicate if necessary to ensure complete dissolution. Filter the solution through a 0.45 μ m syringe filter.

- Analysis: Equilibrate the HPLC column with the mobile phase for at least 30 minutes. Inject the standard solutions to generate a calibration curve. Inject the prepared sample solutions.
- Quantification: Identify the prenoxdiazine peak based on its retention time. Calculate the concentration in the sample by comparing the peak area to the standard calibration curve.

The general workflow for this analytical procedure is depicted below.



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Experimental Workflow for RP-HPLC Analysis

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